
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde and 3,4-dichlorobenzaldehyde.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN) to introduce different substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, Acetone, 0-25°C
Reduction: LiAlH4, NaBH4, THF, 0-25°C
Substitution: NaOMe, KCN, DMF, 50-100°C
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial cell wall synthesis, while in anticancer research, it may induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-(2,4-dichlorophenyl)-1-(4-chlorophenyl)azetidin-2-one
- 3-Amino-4-(3,4-dichlorophenyl)-1-(2,4-dichlorophenyl)azetidin-2-one
- 3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-difluorophenyl)azetidin-2-one
Uniqueness
3-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new pharmaceuticals or materials with tailored properties.
Propiedades
Fórmula molecular |
C15H10Cl4N2O |
|---|---|
Peso molecular |
376.1 g/mol |
Nombre IUPAC |
3-amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H10Cl4N2O/c16-7-1-3-9(11(18)5-7)14-13(20)15(22)21(14)8-2-4-10(17)12(19)6-8/h1-6,13-14H,20H2 |
Clave InChI |
CNRKGSCIISQDGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)
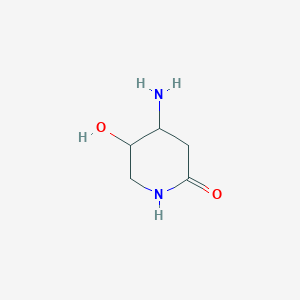
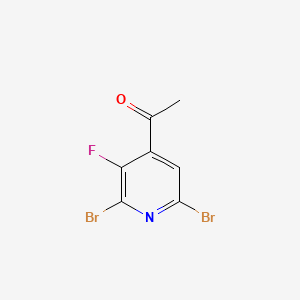
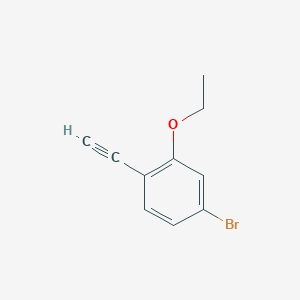
![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)


![2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)
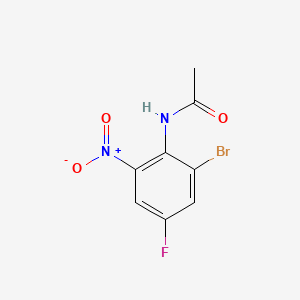
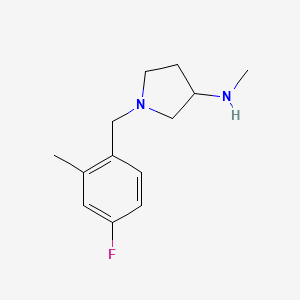
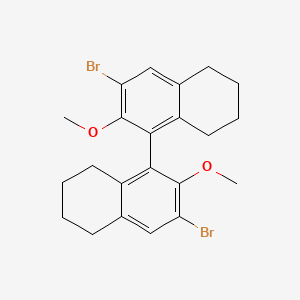

![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)

